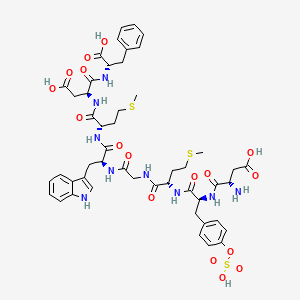
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2HCl It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenethyl group
準備方法
The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 2,4-dichlorophenylacetone with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
- 1-(2,4-Dichlorophenyl)hydrazine hydrochloride
- 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine
- 1-(2,4-Dichlorophenyl)hydrazine
These compounds share similar structural features but differ in their specific substituents and chemical properties.
特性
CAS番号 |
93116-08-6 |
|---|---|
分子式 |
C9H13Cl3N2 |
分子量 |
255.6 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)propan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H12Cl2N2.ClH/c1-6(13-12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6,13H,4,12H2,1H3;1H |
InChIキー |
XHTTZHYCXIXSHZ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















